N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a phenyl ring, which is further connected to an L-valine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with L-valine. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar structural features but includes a piperidinol moiety instead of L-valine.
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: This compound is used as a small molecule activator of histone acetyltransferase activity.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine is unique due to its combination of a trifluoromethyl group, a chloro group, and an L-valine moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
69411-31-0 |
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Molecular Formula |
C12H13ClF3NO2 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
(2S)-2-[4-chloro-3-(trifluoromethyl)anilino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
MZVJBIZIMJVNEH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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